1-(3-Fluorophenyl)ethanol

Description

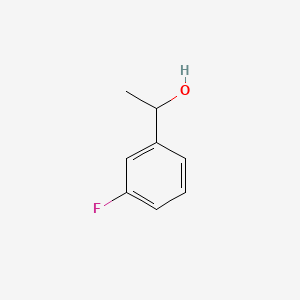

Structure

3D Structure

Properties

IUPAC Name |

1-(3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESOPGLEIJQAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942055 | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-63-1, 20044-46-6 | |

| Record name | 3-Fluoro-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-alpha-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 402-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-α-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Alcohols

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol (CAS: 402-63-1)

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in modern organic synthesis and pharmaceutical development. We will delve into its core properties, synthesis, handling, and applications, grounding our discussion in established scientific principles to provide researchers, scientists, and drug development professionals with actionable insights.

This compound (CAS No. 402-63-1) is a secondary benzylic alcohol distinguished by a fluorine atom at the meta-position of the phenyl ring. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2]

This compound, therefore, is not merely a reagent but a strategic intermediate. It serves as a precursor for more complex chiral molecules, where the fluorine substitution can enhance the pharmacokinetic profile and efficacy of the final active pharmaceutical ingredient (API).[3] Its applications are primarily found in the synthesis of pharmaceuticals—such as antiviral, antifungal, and analgesic agents—and as a starting material for various organic transformations in chemical research.[4]

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in experimental design, from reaction setup to purification and storage.

Core Physicochemical Properties

The compound is a colorless to pale yellow liquid at room temperature.[4] Its physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 402-63-1 | [4][5][6][7][8][9][10][11][12] |

| Molecular Formula | C₈H₉FO | [4][6][7][10][12] |

| Molecular Weight | 140.15 - 140.16 g/mol | [3][4][6][7][13] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 196.2°C at 760 mmHg[7][14] | |

| 104-106°C at 20 mmHg[13] | ||

| Density | ~1.123 - 1.210 g/cm³ | [7][13] |

| Refractive Index | ~1.5035 - 1.51 | [7][13] |

| Flash Point | 90.1°C - 93°C (199°F) | [7][13] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4] | |

| Storage | Store at room temperature in a dry, well-ventilated place.[3][4][10][13] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra are proprietary to suppliers, the expected characteristics are as follows:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Will show characteristic peaks for the aromatic protons (with splitting patterns influenced by the fluorine atom), a quartet for the methine proton (-CHOH), a doublet for the methyl protons (-CH₃), and a broad singlet for the hydroxyl proton (-OH).

-

¹³C NMR : Will display distinct signals for the aromatic carbons (with C-F coupling constants), the methine carbon, and the methyl carbon.

-

¹⁹F NMR : Will show a singlet corresponding to the single fluorine atom on the aromatic ring.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) will typically show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methyl group or water.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. It will also show C-H stretching peaks for the aromatic and aliphatic groups, and strong absorptions in the fingerprint region corresponding to C-O and C-F bond vibrations.

Synthesis and Purification Methodologies

The most common and straightforward synthesis of this compound involves the reduction of its corresponding ketone, 3'-fluoroacetophenone. This transformation is a staple in organic chemistry, but the choice of reagents and conditions is paramount for achieving high yield and purity.

Experimental Protocol: Reduction of 3'-Fluoroacetophenone

This protocol describes a standard laboratory-scale synthesis using sodium borohydride, a mild and selective reducing agent suitable for converting ketones to alcohols without affecting the aromatic fluorine.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-fluoroacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature. The choice of a protic solvent is key, as it participates in the reaction mechanism by protonating the intermediate alkoxide.

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0-5°C. This is a critical step to control the exothermic nature of the reduction and prevent potential side reactions.

-

Reagent Addition : Slowly add sodium borohydride (NaBH₄, ~1.1 eq) to the cooled solution in small portions. The slight molar excess ensures the complete conversion of the starting ketone. Vigorous stirring is essential to manage the resulting gas evolution (hydrogen).

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

-

Quenching : Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is slightly acidic (pH ~6). This step neutralizes the reaction and decomposes any remaining borohydride.

-

Workup & Extraction : Remove the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane. The extractions serve to isolate the product from the aqueous phase containing inorganic salts.

-

Washing & Drying : Combine the organic extracts and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification : Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product. For high purity, the crude liquid can be purified by vacuum distillation, leveraging its known boiling point under reduced pressure (104-106°C at 20 mmHg).[13] Alternatively, column chromatography on silica gel can be employed.

Asymmetric Synthesis for Chiral Applications

For many pharmaceutical applications, a single enantiomer of the alcohol is required.[14][15][16] Asymmetric synthesis is achieved either by using a chiral reducing agent or, more commonly, through catalytic asymmetric hydrogenation of the prochiral ketone.[17] Biocatalytic methods, using whole cells or isolated enzymes, have also proven effective for producing enantiomerically pure (S)- or (R)-1-(fluorophenyl)ethanols.[18]

Caption: Generalized workflow for the synthesis and purification of this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified with specific hazards that necessitate appropriate precautions.

GHS Hazard Identification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Code | Statement | Pictogram | Signal Word |

| H315 | Causes skin irritation | GHS07 | Warning |

| H319 | Causes serious eye irritation | GHS07 | Warning |

| H335 | May cause respiratory irritation | GHS07 | Warning |

Handling and Personal Protective Equipment (PPE)

Based on the hazard profile, the following handling procedures and PPE are mandatory:

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[19][20][21][22] Emergency eye wash fountains and safety showers should be readily accessible.[19]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[19][20]

-

Hand Protection : Use chemically resistant protective gloves.[19][20]

-

Skin and Body Protection : Wear a lab coat or suitable protective clothing.[19][20]

-

Respiratory Protection : If ventilation is inadequate, use a certified respirator.[19][20]

-

-

General Hygiene : Avoid contact with skin, eyes, and clothing.[20][23] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[20][22]

Storage and Stability

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[22][23][24] The product is stable under normal storage conditions.[19][20]

-

Incompatibilities : Keep away from strong oxidizing agents, heat, sparks, and open flames.[19][20][21][24]

Conclusion: A Versatile Building Block

This compound stands out as a valuable intermediate in synthetic and medicinal chemistry. Its properties, governed by the strategic placement of a fluorine atom, provide a powerful tool for developing novel compounds with enhanced biological profiles. A thorough understanding of its synthesis, handling requirements, and chemical behavior, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. This compound [myskinrecipes.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 402-63-1 [chemicalbook.com]

- 6. 402-63-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 7. 402-63-1 | this compound [chemindex.com]

- 8. 402-63-1 | CAS DataBase [m.chemicalbook.com]

- 9. CAS NO. 402-63-1 | this compound | C8H9FO [localpharmaguide.com]

- 10. 402-63-1|this compound|BLD Pharm [bldpharm.com]

- 11. matrixscientific.com [matrixscientific.com]

- 12. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. store.p212121.com [store.p212121.com]

- 14. (R)-1-(3-Fluorophenyl)ethanol [myskinrecipes.com]

- 15. cphi-online.com [cphi-online.com]

- 16. cphi-online.com [cphi-online.com]

- 17. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 18. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. synquestlabs.com [synquestlabs.com]

- 20. synquestlabs.com [synquestlabs.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. WERCS Studio - Application Error [assets.thermofisher.com]

- 24. leap.epa.ie [leap.epa.ie]

An In-Depth Technical Guide to 1-(3-Fluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)ethanol (CAS No. 402-63-1), a key fluorinated building block for the pharmaceutical and chemical research industries. We will detail its core molecular and physicochemical properties, provide a validated laboratory-scale synthesis protocol, outline a standard analytical characterization workflow, and explore its strategic importance in modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize fluorinated intermediates to optimize lead compounds.

Core Compound Identification and Properties

This compound is a chiral aromatic alcohol. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry.

Molecular Data

The fundamental molecular identifiers and weight for this compound are summarized below. The molecular weight is consistently reported across major chemical suppliers.[1][2]

| Identifier | Value | Source(s) |

| Molecular Formula | C₈H₉FO | [3][4][5][6] |

| Molecular Weight | 140.16 g/mol | [1][2] |

| CAS Number | 402-63-1 | [3][4][5] |

| Synonyms | 3-Fluorophenylmethylcarbinol; m-Fluorophenylmethylcarbinol; alpha-Methyl-3-fluorobenzyl alcohol | [1][5][6] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with limited water solubility.[3][5] Its properties are well-documented, though boiling points vary significantly with pressure, as is typical.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [3][5] |

| Boiling Point | 187-189 °C (at 760 mmHg); 104-106 °C (at 20 mmHg) | [2][3] |

| Density | ~1.12 - 1.21 g/cm³ | [1][2][5] |

| Flash Point | ~70 - 93 °C | [1][2][5] |

| Solubility | Soluble in ethanol, acetone; limited solubility in water | [3] |

| Storage | Store at room temperature, sealed in a dry environment | [5] |

Synthesis and Characterization

The most direct and common laboratory synthesis of this compound involves the reduction of the corresponding ketone, 3'-fluoroacetophenone. This transformation is reliably achieved using standard reducing agents.

Recommended Synthesis Protocol: Reduction of 3'-Fluoroacetophenone

This protocol describes a robust method using sodium borohydride (NaBH₄), a mild and selective reducing agent that is easy to handle in a standard laboratory setting. The causality for its selection lies in its high chemoselectivity for aldehydes and ketones over other functional groups and its operational simplicity compared to more reactive hydrides like LiAlH₄.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3'-fluoroacetophenone (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir for 15 minutes to bring the solution to 0 °C. This is critical to control the initial exotherm of the reaction and minimize potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) slowly in small portions over 20-30 minutes. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting ketone spot is fully consumed. This step serves as an in-process control to ensure the reaction has gone to completion.

-

Quenching: Once complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the sodium alkoxide intermediate. Add acid until gas evolution ceases and the pH is slightly acidic.

-

Workup and Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization Workflow

Structural confirmation and purity assessment are self-validating steps essential for any synthesis. A combination of spectroscopic methods is required for unambiguous characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence of all protons and their connectivity. Expected signals include a doublet for the methyl (-CH₃) group, a quartet for the methine (-CH) proton, multiplets for the aromatic protons, and a singlet for the hydroxyl (-OH) proton.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show the number of unique carbon environments. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): This is used to identify key functional groups. A broad absorption band around 3300-3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol.

-

MS (Mass Spectrometry): This confirms the molecular weight. The mass spectrum should show a molecular ion (M⁺) peak corresponding to the compound's mass (m/z = 140.16).

Caption: Standard workflow for the analytical characterization of the final product.

Strategic Importance in Drug Development

This compound is more than a simple intermediate; it is a strategic building block used to introduce a fluorophenyl moiety into a target molecule, a common tactic in modern medicinal chemistry.

Role as a Chiral Intermediate

The compound is chiral, and its enantiomers, (R)-1-(3-Fluorophenyl)ethanol and (S)-1-(3-Fluorophenyl)ethanol, are crucial for developing stereospecific drugs.[7][8] Enantiomerically pure active pharmaceutical ingredients (APIs) often exhibit improved therapeutic efficacy and reduced side effects compared to their racemic mixtures. This compound serves as a precursor for creating APIs with high stereochemical purity.[7]

The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into a drug candidate can profoundly and beneficially alter its pharmacokinetic and pharmacodynamic profile.[9][10]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on an aromatic ring, as in this compound, can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the drug's half-life and improve its oral bioavailability.[9]

-

Lipophilicity Modulation: Fluorine is highly electronegative yet sterically small, allowing it to increase the lipophilicity of a molecule.[9] This can enhance a drug's ability to cross cellular membranes and penetrate tissues, including the blood-brain barrier.

-

Binding Affinity: The electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups or enable new hydrogen bonding and dipole-dipole interactions with a target receptor, potentially increasing binding affinity and drug potency.

This compound is therefore a valuable tool for chemists to fine-tune the properties of a lead compound, transforming it into a viable drug candidate.[3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

| Hazard Class | GHS Statement | Pictogram | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | GHS07 | P280: Wear protective gloves/clothing. |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | P261: Avoid breathing vapor/mist. |

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[1]

Conclusion

This compound is a well-characterized chemical intermediate with a defined molecular formula of C₈H₉FO and a molecular weight of 140.16 g/mol . Its straightforward synthesis and, more importantly, the strategic value of its fluorinated phenyl group make it an indispensable building block in pharmaceutical research. Its application allows medicinal chemists to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates, underscoring the critical role of fluorinated synthons in the development of modern therapeutics.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. store.p212121.com [store.p212121.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 402-63-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. 402-63-1 | this compound [chemindex.com]

- 7. (R)-1-(3-Fluorophenyl)ethanol [myskinrecipes.com]

- 8. cphi-online.com [cphi-online.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

A Comprehensive Technical Guide to the Physical Properties of 1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(3-Fluorophenyl)ethanol in Modern Chemistry

This compound is a key aromatic alcohol that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals.[1] Its structure, featuring a fluorine-substituted phenyl group attached to an ethanol backbone, imparts unique chemical properties that are leveraged in the development of novel therapeutic agents, including antiviral and antifungal drugs, as well as analgesics.[1] A thorough understanding of its physical properties, such as boiling point and density, is paramount for its effective handling, purification, and application in complex synthetic pathways. This guide provides a detailed examination of these critical parameters, supported by robust experimental methodologies for their accurate determination.

Core Physical Properties of this compound

The precise physical constants of a compound are fundamental to its chemical identity and behavior. The boiling point and density are particularly crucial for process scale-up, reaction monitoring, and ensuring the purity of synthetic intermediates.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 196.2°C | at 760 mmHg | [2] |

| 187-189°C | Not Specified | [1] | |

| 121°C | at 45 mmHg | [3] | |

| 120-121°C | at 45 Torr | [4] | |

| 104-106°C | at 20 mmHg | [5] | |

| Density | 1.21 g/cm³ | Not Specified | [3][5] |

| 1.1201 g/cm³ | at 20°C | [4] |

Note: The significant variation in boiling point is due to its dependence on ambient pressure. It is crucial to record the barometric pressure when determining the boiling point to ensure accuracy and reproducibility.[6]

Experimental Determination of Physical Properties

The following sections detail the rigorous, field-proven methodologies for the precise determination of the boiling point and density of this compound. These protocols are designed to be self-validating and are grounded in established principles of physical chemistry.

Boiling Point Determination: The Thiele Tube Method

The Thiele tube method is a highly efficient and reliable technique for determining the boiling point of a small quantity of liquid.[7] The unique design of the Thiele tube allows for uniform heating of the heat-transfer medium (typically mineral oil), ensuring an accurate temperature reading at the point of boiling.

Causality Behind Experimental Choices:

-

Small Sample Size: This method is ideal when working with valuable or limited quantities of a substance.

-

Uniform Heating: The convection currents established within the Thiele tube's side arm ensure that the sample and the thermometer are heated evenly, minimizing temperature gradients and leading to a more accurate determination.[8]

-

Clear Endpoint: The observation of a continuous stream of bubbles followed by the liquid being drawn back into the capillary provides a distinct and reproducible endpoint for the boiling point measurement.[7]

Experimental Protocol:

-

Preparation: Seal one end of a capillary tube by heating it in a flame.

-

Sample Introduction: Introduce a small amount (a few milliliters) of this compound into a fusion tube.

-

Assembly: Place the sealed capillary tube (sealed end up) into the fusion tube containing the sample. Attach the fusion tube to a thermometer.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.

-

Observation: Gently heat the side arm of the Thiele tube. Observe for a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.

-

Measurement: Cease heating and record the temperature at the precise moment the bubbling stops and the liquid begins to be drawn into the capillary tube. This temperature is the boiling point.[7][8]

Diagram of Boiling Point Determination Workflow:

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Density Determination: The Pycnometer Method

Density is a fundamental physical property defined as the mass per unit volume. For liquids, its determination requires precise measurement of both mass and volume. While a graduated cylinder and balance can be used, the pycnometer (or density bottle) method offers a higher degree of accuracy and precision.

Causality Behind Experimental Choices:

-

High Accuracy: A pycnometer is a flask with a ground glass stopper that has a fine capillary, allowing for a very precise and reproducible volume to be measured.

-

Temperature Control: The density of liquids is temperature-dependent.[9] Performing the measurement at a controlled temperature (e.g., 20°C) is crucial for obtaining a standardized value.

-

Minimization of Evaporation: The stoppered design of the pycnometer minimizes solvent evaporation, which could otherwise lead to inaccuracies in the mass measurement.

Experimental Protocol:

-

Mass of Empty Pycnometer: Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water of a known temperature and insert the stopper, ensuring any excess water is expelled through the capillary. Dry the outside of the pycnometer and weigh it.

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer completely. Fill it with this compound at the same temperature as the water, insert the stopper, dry the exterior, and weigh it.

-

Calculation:

-

Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

-

Volume of pycnometer = Mass of water / Density of water at the measured temperature

-

Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Density of sample = Mass of sample / Volume of pycnometer

-

Diagram of Density Determination Workflow:

Caption: Workflow for Density Determination using the Pycnometer Method.

Conclusion

The accurate determination of the physical properties of this compound is not merely an academic exercise but a practical necessity for its successful application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data, thereby ensuring the integrity of subsequent synthetic work and contributing to the advancement of pharmaceutical and chemical sciences.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 402-63-1 | this compound [chemindex.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. store.p212121.com [store.p212121.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

1-(3-Fluorophenyl)ethanol solubility in water and organic solvents

Abstract: This guide provides a comprehensive technical overview of the solubility of 1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings of its solubility in aqueous and organic media, present qualitative solubility data, and detail robust protocols for its quantitative determination. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to enable efficient process development, formulation, and analytical method design.

Introduction to this compound

This compound is a chiral secondary alcohol that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and antifungal agents, as well as analgesics.[1] Its molecular structure, featuring a fluorinated phenyl ring and a hydroxyl group, imparts a unique combination of polarity and lipophilicity that dictates its behavior in different solvent systems. Understanding its solubility is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization and chromatography), and developing stable formulations.

Molecular Structure:

Caption: Molecular structure of this compound.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces.[2] The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is dependent on both enthalpic (ΔH_sol) and entropic (ΔS_sol) factors. For this compound, its solubility is primarily influenced by its ability to form various intermolecular interactions.

Key Intermolecular Forces at Play:

-

Hydrogen Bonding: The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor. This is the primary driver of its solubility in protic solvents like water and alcohols.

-

Dipole-Dipole Interactions: The fluorine atom and the hydroxyl group create a significant molecular dipole, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces: The phenyl ring contributes to London dispersion forces, which are the primary interactions with non-polar, aprotic solvents.

The presence of a fluorine atom can significantly alter the physicochemical properties of organic compounds.[3] In this case, the fluorine substituent on the phenyl ring introduces an inductive electron-withdrawing effect, which can slightly increase the acidity of the hydroxyl proton, potentially influencing hydrogen bond strength. The incorporation of fluorine can also increase lipophilicity.[4]

Solubility Profile of this compound

Qualitative data indicates that this compound has limited solubility in water but is soluble in organic solvents such as ethanol and acetone.[1] This is consistent with the general principle that the presence of a larger organic structure (the fluorophenyl group) diminishes water solubility. A summary of its qualitative solubility is presented below.

| Solvent | Solvent Type | Dielectric Constant (approx. at 20-25°C) | Observed Solubility |

| Water | Polar Protic | 80.1 | Limited |

| Ethanol | Polar Protic | 24.6 | Soluble[1] |

| Acetone | Polar Aprotic | 20.7 | Soluble[1] |

| Diethyl Ether | Polar Aprotic | 4.34 | Expected to be Soluble |

| Toluene | Non-polar | 2.28 | Expected to be Soluble |

| Hexane | Non-polar | 1.89 | Expected to be Soluble |

Note: "Expected to be Soluble" is based on the "like dissolves like" principle and the compound's known solubility in other organic solvents.

Experimental Determination of Solubility

A reliable and reproducible method for quantitatively determining solubility is crucial for process development. The isothermal shake-flask method is a widely accepted standard.

Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostatted vessel. The presence of excess solid is critical to ensure equilibrium is reached.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium.[2] The time to reach equilibrium should be experimentally verified.

-

-

Phase Separation:

-

Cease agitation and allow the suspension to settle for a sufficient period (e.g., 24 hours) at the same constant temperature to ensure complete separation of the solid and liquid phases.

-

For faster separation, centrifugation of the sample can be employed.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant. It is imperative to avoid aspirating any undissolved solid; the use of a syringe filter (e.g., 0.45 µm PTFE) is highly recommended.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

-

Data Interpretation:

-

The measured concentration represents the solubility of the compound in the chosen solvent at the specified temperature. The experiment should be performed in triplicate to ensure statistical validity.

-

Workflow Diagram:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Factors Influencing Solubility: A Deeper Dive

Temperature: The solubility of most solids in liquids increases with increasing temperature.[5] This is because the dissolution process is typically endothermic (ΔH_sol > 0). This property is fundamental for developing crystallization-based purification methods, where a compound is dissolved in a hot solvent and then cooled to induce crystallization.

pH (for aqueous solutions): As a neutral molecule with a predicted pKa of around 14.16, this compound's solubility in water is largely independent of pH within the typical range (pH 2-12).[6] It does not possess readily ionizable functional groups that would be significantly affected by changes in pH.

Presence of Co-solvents: In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly water-soluble compounds. Given its solubility in ethanol, it is expected that the aqueous solubility of this compound can be significantly increased by the addition of pharmaceutically acceptable co-solvents like ethanol, propylene glycol, and polyethylene glycols.

Intermolecular Interactions Visualized:

Caption: Dominant intermolecular forces driving solubility.

Conclusion and Practical Implications

The solubility profile of this compound, characterized by limited aqueous solubility and good solubility in organic solvents, has significant implications for its use in pharmaceutical development.

-

For Process Chemistry: Its solubility in a range of organic solvents provides flexibility in choosing reaction media to optimize yield and minimize byproducts. However, its limited water solubility is an important consideration for aqueous workups and extractions.

-

For Purification: The expected increase in solubility with temperature makes crystallization a viable and efficient purification method. A suitable solvent or solvent system would be one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

For Formulation Science: The limited aqueous solubility may present challenges for developing simple aqueous formulations. The use of co-solvents, surfactants, or other formulation technologies may be necessary to achieve the desired concentration in an aqueous medium.

References

- 1. Page loading... [guidechem.com]

- 2. youtube.com [youtube.com]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Fluorophenyl)ethanol

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and definitive technique in the arsenal of the modern chemist for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(3-Fluorophenyl)ethanol, a molecule of interest in synthetic chemistry and drug development. The presence of a fluorine atom introduces specific and informative complexities to the spectra, namely through-bond spin-spin coupling, which serves as a powerful tool for unambiguous structural assignment. This document is intended for researchers and scientists who require a robust understanding of how to acquire and interpret high-quality NMR data for fluorinated organic compounds.

Molecular Structure and Spectroscopic Assignment

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown in the structure below. This numbering scheme will be used consistently for all spectral assignments.

An In-depth Technical Guide to the FTIR and Mass Spectrum Analysis of 1-(3-Fluorophenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of 1-(3-Fluorophenyl)ethanol, a key intermediate in pharmaceutical and chemical synthesis.[1] We delve into the core analytical techniques of Fourier Transform Infrared (FTIR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) to elucidate its structural characteristics. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but a deep dive into the causality behind the spectral features. By integrating established methodologies with detailed spectral interpretation, this guide serves as a self-validating reference for the characterization of this and similar aromatic alcohols.

Introduction: The Significance of this compound

This compound (CAS No. 402-63-1, Molecular Formula: C₈H₉FO) is a fluorinated aromatic alcohol that serves as a versatile building block in organic synthesis.[1][2][3][4][5] Its structure, featuring a chiral center and a fluorine-substituted phenyl ring, makes it a valuable precursor for various pharmaceutical compounds, including antiviral and antifungal agents.[1] Accurate and unambiguous structural confirmation is paramount in drug development and chemical research to ensure the integrity of the final product. FTIR and Mass Spectrometry are powerful, complementary techniques that provide a detailed molecular fingerprint, confirming both the functional groups present and the overall molecular weight and fragmentation pattern.

This guide will explore the theoretical underpinnings and practical application of these techniques for the analysis of this compound, a colorless to pale yellow liquid with a molecular weight of approximately 140.15 g/mol .[1]

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a non-destructive technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule, providing a "fingerprint" that allows for the identification of its functional groups.

Causality in Experimental Design: Why Attenuated Total Reflectance (ATR)?

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique over traditional transmission methods. The rationale is twofold:

-

Minimal Sample Preparation: ATR requires only a small drop of the liquid to be placed directly onto the crystal surface, eliminating the need for cuvettes and dilution, which can introduce solvent peaks and affect accuracy.

-

Reproducibility: The path length of the IR beam is constant and determined by the properties of the ATR crystal and the angle of incidence, leading to highly reproducible spectra.

Experimental Protocol: FTIR-ATR Analysis

A robust protocol for acquiring the FTIR spectrum of this compound is as follows:

-

Instrument Preparation: Ensure the FTIR spectrometer, equipped with a diamond ATR accessory, is purged and stable.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. A typical setting would be the co-addition of 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

Workflow for FTIR Analysis

Caption: A streamlined workflow for FTIR-ATR analysis.

Spectral Interpretation and Data Summary

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure.[6] The interpretation relies on correlating the observed peaks with known vibrational frequencies of specific functional groups.[7][8][9][10]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3350 (broad) | O-H stretch | Alcohol (-OH) | Strong |

| ~3050-3000 | C-H stretch (sp²) | Aromatic Ring | Medium |

| ~2970 | C-H stretch (sp³) | Methyl/Methine (-CH₃, -CH) | Medium |

| ~1610, ~1590, ~1490 | C=C stretch in-ring | Aromatic Ring | Medium |

| ~1450 | C-H bend (asymmetric) | Methyl (-CH₃) | Medium |

| ~1250 | C-F stretch | Aryl-Fluoride | Strong |

| ~1070 | C-O stretch | Secondary Alcohol | Strong |

| ~880, ~780, ~690 | C-H out-of-plane bend | m-disubstituted Aromatic | Strong |

Note: The exact wavenumbers are based on typical values for these functional groups and may vary slightly in the actual spectrum.

The broad, strong absorption around 3350 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of the alcohol group. The peaks just above 3000 cm⁻¹ confirm the presence of C-H bonds on the aromatic ring, while the peak around 2970 cm⁻¹ is due to the aliphatic C-H bonds of the ethyl group. The series of absorptions between 1610 and 1490 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.[8][9][11] A strong band around 1250 cm⁻¹ is attributed to the C-F stretching vibration, a key identifier for this molecule. The strong absorption at approximately 1070 cm⁻¹ corresponds to the C-O stretching of the secondary alcohol. Finally, the pattern of strong bands in the 900-675 cm⁻¹ region is characteristic of a meta-disubstituted benzene ring.[8][11]

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In EI-MS, high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum provides the molecular weight of the compound and structural information based on the fragmentation pattern.

Rationale for GC-MS

For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical approach. The gas chromatograph separates the sample from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or methanol.

-

GC Separation:

-

Injector: Split/splitless injector, typically at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient is used to ensure good separation and peak shape, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Detection:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A typical range would be m/z 40-400.

-

Fragmentation Pathway Analysis

The fragmentation of this compound in an EI-MS is governed by the stability of the resulting ions. The molecular ion (M⁺˙) is formed by the loss of an electron. Aromatic alcohols often show a prominent molecular ion peak due to the stability of the aromatic ring.[12] The subsequent fragmentation pathways are predictable based on established principles for benzyl alcohols.[13][14][15][16]

The primary fragmentation is the α-cleavage (cleavage of the bond adjacent to the oxygen atom), which is a characteristic fragmentation pathway for alcohols.[15] In this case, the loss of a methyl radical (•CH₃) is highly favored as it results in a resonance-stabilized cation.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Mass Spectrum Data Interpretation

The mass spectrum of this compound would be expected to show the following key fragments:[17]

| m/z | Proposed Fragment Ion | Formula | Significance |

| 140 | [C₈H₉FO]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |

| 125 | [C₇H₆FO]⁺ | [M - CH₃]⁺ | Base Peak . Formed by α-cleavage, losing a methyl radical. |

| 122 | [C₈H₇F]⁺˙ | [M - H₂O]⁺˙ | Loss of water (dehydration), common for alcohols. |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation | Formed from the m/z 125 fragment by loss of CO. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Potential loss of HF from the m/z 95 fragment. |

| 45 | [C₂H₅O]⁺ | [CH₃-CH=OH]⁺ | Formed by cleavage of the benzylic C-C bond. |

The base peak at m/z 125 is the most critical diagnostic fragment. Its formation via the loss of a methyl group (140 - 15 = 125) is a highly favorable process due to the formation of a resonance-stabilized oxonium ion. The presence of a peak at m/z 122 corresponds to the loss of a water molecule (18 mass units), a common fragmentation for alcohols.[12][14] The fragment at m/z 95 represents the fluorophenyl cation, likely formed by the loss of carbon monoxide (CO) from the m/z 125 fragment.

Conclusion

The combined application of FTIR and Mass Spectrometry provides a robust and definitive characterization of this compound. FTIR analysis confirms the presence of the key functional groups—the hydroxyl group, the aromatic ring, and the carbon-fluorine bond—and provides insight into the substitution pattern of the phenyl ring. Concurrently, GC-MS analysis confirms the molecular weight and reveals a predictable fragmentation pattern, with the base peak at m/z 125 providing strong evidence for the benzylic alcohol structure. This integrated analytical approach, grounded in established chemical principles, ensures the high degree of certainty required in pharmaceutical and chemical research environments.

References

- 1. Page loading... [guidechem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 402-63-1 | this compound [chemindex.com]

- 5. 402-63-1|this compound|BLD Pharm [bldpharm.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. whitman.edu [whitman.edu]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol: Structure, Synthesis, and Applications

Abstract

1-(3-Fluorophenyl)ethanol is a chiral alcohol that has emerged as a pivotal building block in modern synthetic chemistry, particularly within the pharmaceutical industry. The strategic introduction of a fluorine atom onto the phenyl ring significantly modulates the molecule's physicochemical properties, rendering it a valuable precursor for complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical structure, nomenclature, and key physical properties. A significant focus is placed on synthetic methodologies, with an in-depth exploration of the enantioselective reduction of 3'-fluoroacetophenone to yield the optically pure enantiomers. This section elucidates the mechanistic underpinnings of widely employed catalytic systems, such as the Corey-Bakshi-Shibata (CBS) reduction, providing a rationale for experimental design and optimization. Furthermore, a thorough analysis of its spectroscopic signature, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to aid in its unambiguous identification and characterization. Finally, this guide highlights its critical role in drug development, exemplified by its use as a key intermediate in the synthesis of the antiemetic drug Aprepitant.

Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

This compound is a secondary alcohol characterized by an ethanol backbone substituted with a 3-fluorophenyl group at the C-1 position. The presence of a stereocenter at the carbinol carbon (C-1) means the compound exists as a pair of enantiomers: (R)-1-(3-Fluorophenyl)ethanol and (S)-1-(3-Fluorophenyl)ethanol.

-

IUPAC Name: this compound

-

Synonyms: 3-Fluoro-α-methylbenzyl alcohol, 3-Fluorophenylmethylcarbinol

-

CAS Number: 402-63-1 (for the racemate)

-

Molecular Formula: C₈H₉FO

-

Molecular Weight: 140.16 g/mol

The chemical structure is depicted below:

(Note: The image is a placeholder for the actual chemical structure.)

Physicochemical Data

A compilation of the key physical and chemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK--[1] |

| Boiling Point | 187-189 °C at 760 mmHg | --INVALID-LINK--[1] |

| Density | ~1.12 g/cm³ at 25 °C | --INVALID-LINK-- |

| Flash Point | 93 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); limited solubility in water | --INVALID-LINK--[1] |

| Storage | Store in a cool, dry place. Sealed in dry, room temperature. | --INVALID-LINK--, --INVALID-LINK--[1][2] |

Synthesis of this compound: A Focus on Enantioselectivity

The most common and industrially relevant method for synthesizing this compound is the reduction of its corresponding ketone precursor, 3'-fluoroacetophenone. Given the chirality of the target alcohol and its importance in pharmaceutical applications, achieving high enantioselectivity is paramount. This section will detail the asymmetric reduction, focusing on the well-established Corey-Bakshi-Shibata (CBS) reduction.

Precursor: 3'-Fluoroacetophenone

The starting material, 3'-fluoroacetophenone, is commercially available and can be synthesized through methods such as the Friedel-Crafts acylation of fluorobenzene.

Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Protocol

The CBS reduction is a powerful and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][3][4][5][6] The reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.

Expertise in Practice: Causality of Experimental Choices

The choice of the CBS reduction is deliberate for several reasons:

-

High Enantioselectivity: The rigid, chiral environment of the oxazaborolidine catalyst allows for excellent facial discrimination of the ketone, leading to high enantiomeric excess (ee) of the desired alcohol enantiomer.

-

Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the stereochemistry of the proline-derived catalyst used. For the synthesis of the (R)-alcohol, the (S)-CBS catalyst is typically employed, and vice-versa.

-

Catalytic Nature: The reaction requires only a catalytic amount of the expensive chiral ligand, making the process more atom-economical and cost-effective on an industrial scale.

Reaction Mechanism:

The mechanism of the CBS reduction is a well-elucidated, catalyst-controlled process:

-

Catalyst-Borane Complex Formation: The borane source (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[1][3]

-

Ketone Coordination: The prochiral ketone (3'-fluoroacetophenone) then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The coordination occurs preferentially from the sterically less hindered face of the ketone. The larger substituent (the 3-fluorophenyl group) orients itself away from the chiral directing group on the catalyst to minimize steric hindrance.[6]

-

Intramolecular Hydride Transfer: The activated hydride is then transferred from the borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly stereoselective, dictated by the conformation of the catalyst-ketone complex.[3][6]

-

Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which can then enter another catalytic cycle.

-

Work-up: An acidic work-up is performed to hydrolyze the alkoxyborane and liberate the final chiral alcohol product, this compound.[6]

Caption: Experimental workflow for the CBS reduction.

Experimental Protocol: Synthesis of (R)-1-(3-Fluorophenyl)ethanol

Materials:

-

3'-Fluoroacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

2 M Hydrochloric Acid

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Addition of Reactants: Add 3'-fluoroacetophenone (1.0 eq) to the flask. Subsequently, add the borane-dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane.

-

Work-up: Add 2 M HCl and stir the mixture for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (R)-1-(3-Fluorophenyl)ethanol.

Self-Validation: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Spectroscopic Characterization

Unambiguous characterization of this compound is achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

(Note: The following spectral data is based on typical values for similar structures and may vary slightly based on solvent and experimental conditions.)

¹H NMR (Proton NMR):

The ¹H NMR spectrum provides key information about the proton environments in the molecule.

-

~7.30-6.90 ppm (m, 4H): A complex multiplet corresponding to the four aromatic protons. The meta-coupling with the fluorine atom will further split these signals.

-

~4.90 ppm (q, J ≈ 6.5 Hz, 1H): A quartet for the methine proton (-CHOH), split by the three protons of the adjacent methyl group.

-

~2.0-2.5 ppm (s, 1H): A broad singlet for the hydroxyl proton (-OH). The chemical shift of this peak is variable and depends on concentration and solvent.

-

~1.45 ppm (d, J ≈ 6.5 Hz, 3H): A doublet for the three methyl protons (-CH₃), split by the adjacent methine proton.

¹³C NMR (Carbon-13 NMR):

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to C-F coupling, the signals for the aromatic carbons will appear as doublets.

-

~163 ppm (d, ¹JCF ≈ 245 Hz): The carbon atom directly bonded to fluorine (C3).

-

~148 ppm (d, ³JCF ≈ 7 Hz): The ipso-carbon to the ethanol substituent (C1).

-

~130 ppm (d, ³JCF ≈ 8 Hz): The C5 aromatic carbon.

-

~121 ppm (s): The C6 aromatic carbon.

-

~114 ppm (d, ²JCF ≈ 21 Hz): The C4 aromatic carbon.

-

~112 ppm (d, ²JCF ≈ 22 Hz): The C2 aromatic carbon.

-

~70 ppm (s): The methine carbon (-CHOH).

-

~25 ppm (s): The methyl carbon (-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

~3350 cm⁻¹ (broad): O-H stretch of the alcohol group.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch.

-

~2980-2850 cm⁻¹ (medium): Aliphatic C-H stretch.

-

~1600, 1580, 1480 cm⁻¹ (sharp): C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹ (strong): C-F stretch.

-

~1100 cm⁻¹ (strong): C-O stretch of the secondary alcohol.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

-

m/z = 140: Molecular ion peak [M]⁺.

-

m/z = 125: Loss of a methyl group [M-CH₃]⁺.

-

m/z = 122: Loss of water [M-H₂O]⁺.

-

m/z = 109: [M-CH₂OH]⁺ fragment.

-

m/z = 96: Fluorotropylium ion.

Applications in Drug Development: The Case of Aprepitant

The primary application of enantiomerically pure (R)-1-(3-Fluorophenyl)ethanol is as a crucial chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.

A prominent example is its use in the synthesis of Aprepitant . Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

The synthesis of Aprepitant involves the coupling of a morpholine derivative with a chiral side chain. The stereochemistry of this side chain is critical for the drug's efficacy, and it is derived from a chiral alcohol. While the commercial synthesis of Aprepitant itself uses (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, the structurally related this compound serves as a key building block for analogous compounds and illustrates the importance of such chiral fluorinated synthons in medicinal chemistry. The synthesis of these complex morpholine-based structures often involves the reaction of the chiral alcohol with a suitable morpholinone derivative.

Caption: Role of this compound in API synthesis.

Conclusion

This compound is a molecule of significant synthetic utility, bridging the gap between simple fluorinated aromatics and complex, high-value chiral products. Its importance is underscored by the demand for enantiomerically pure forms in the pharmaceutical industry. A thorough understanding of its synthesis, particularly asymmetric methods like the CBS reduction, and its detailed spectroscopic properties are essential for researchers and process chemists. As drug discovery continues to leverage the unique properties of fluorine, the role of versatile intermediates like this compound is set to expand, solidifying its place as a key component in the synthetic chemist's toolbox.

References

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. CN104557760A - Preparation method of aprepitant intermediate - Google Patents [patents.google.com]

- 4. chemistryforsustainability.org [chemistryforsustainability.org]

- 5. (R)-1-(3-Fluorophenyl)ethanol [myskinrecipes.com]

- 6. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]

Safety, handling, and MSDS for 1-(3-Fluorophenyl)ethanol

An In-depth Technical Guide to the Safe Handling of 1-(3-Fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data for this compound (CAS No. 402-63-1). As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond standard MSDS recitation to provide a risk-based framework grounded in the principles of industrial hygiene and self-validating safety protocols.

Section 1: Compound Profile & Hazard Synopsis

This compound is a colorless to pale yellow liquid used as a laboratory chemical and an intermediate in the manufacture of more complex substances, particularly in the pharmaceutical industry.[1][2] Its core structure consists of a phenyl group attached to an ethanol molecule with a fluorine substituent at the 3-position.[1]

A preliminary hazard assessment reveals that this compound is an irritant, primarily affecting the skin, eyes, and respiratory system.[2] It is not classified as a flammable liquid but is considered combustible.[3] The primary routes of exposure are inhalation, skin contact, and eye contact.

| Chemical Identifier | Data |

| IUPAC Name | This compound |

| Synonyms | 3-Fluoro-alpha-methylbenzyl alcohol, 3-Fluorophenylmethylcarbinol[2][4] |

| CAS Number | 402-63-1[2] |

| Molecular Formula | C8H9FO[2][5] |

| Molecular Weight | 140.15 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid[1][4] |

Section 2: GHS Hazard Analysis & Regulatory Framework

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a hazardous substance, requiring specific precautionary measures.

GHS Signal Word: Warning [2]

GHS Pictogram:

| GHS Classification | Hazard Code | Hazard Statement |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[2] |

Regulatory Notes:

-

TSCA: This substance is not listed on the United States Environmental Protection Agency Toxic Substances Control Act (TSCA) inventory.[2]

-

California Proposition 65: This product does not contain any substances known to the state of California to cause cancer or reproductive harm.[2]

Section 3: The Hierarchy of Controls: A Risk-Based Handling Protocol

To ensure maximum safety, handling procedures should be based on the hierarchy of controls, a system that prioritizes risk mitigation strategies from most to least effective.

Caption: The Hierarchy of Controls prioritizes safety measures.

Causality in Practice:

-

Engineering Controls: The primary defense against respiratory irritation (H335) is to prevent vapor inhalation.[2] A chemical fume hood achieves this by capturing vapors at the source. Emergency showers and eyewash stations are critical because they provide immediate decontamination for eye (H319) and skin (H315) exposures.[2]

-

Administrative Controls: Clear protocols and proper labeling prevent accidental misuse or exposure. Good laboratory hygiene, such as washing hands after handling, prevents inadvertent ingestion and cross-contamination.[2]

-

Personal Protective Equipment (PPE): PPE is the last line of defense, essential for protecting against direct contact. It does not eliminate the hazard, but creates a barrier between the user and the chemical.

Personal Protective Equipment (PPE) Specifications

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.[2][6] | To prevent skin irritation (H315) upon contact.[2] |

| Eye/Face Protection | Chemical safety goggles or a face shield.[2] | To prevent serious eye irritation (H319) from splashes or vapors.[2] |

| Skin/Body Protection | Laboratory coat. Wear suitable protective clothing to prevent skin exposure.[7] | To protect skin from accidental contact and contamination of personal clothing.[2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7] | Required only when engineering controls are insufficient to prevent respiratory irritation (H335).[2] |

Section 4: Laboratory Storage & Chemical Compatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.

-

Storage Conditions: Store in a dry, cool, and well-ventilated area.[2] Keep the container tightly closed when not in use to prevent contamination and the release of vapors.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2] These substances can react exothermically, potentially leading to a fire or explosion.

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.[2] While not highly flammable, it is a combustible liquid.[3]

Section 5: Emergency Protocols – A Self-Validating Response System

In the event of an emergency, a clear and practiced response is critical. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Workflow for responding to an accidental exposure.

First-Aid Protocols

-

General Advice: In case of an accident or if you feel unwell, seek medical advice immediately and show the safety data sheet to the doctor.[2]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove any contaminated clothing.[8] If skin irritation occurs, get medical advice.[2]

-

Eye Contact: Immediately flush the eyes thoroughly with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth out with water and never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Accidental Release Measures

-

Evacuate: Evacuate unnecessary personnel from the area.[2]

-

Ventilate: Ensure adequate ventilation of the spill area.[2]

-

Control Ignition Sources: Remove all sources of ignition.[8]

-

Containment: Stop the leak if it is safe to do so. Use an inert absorbent material (e.g., sand, dry chemical absorbent) to dike the spill.[2]

-

Cleanup: For small spills, absorb with a dry chemical absorbent.[2] For large spills, dike for recovery or absorb with appropriate material.[2] Sweep or shovel the absorbed material into an appropriate container for disposal.[2] Use non-sparking tools and explosion-proof equipment if necessary.[2]

-

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[2] The use of alcohol-resistant foam is critical because traditional foams can be broken down by alcohols.[9]

-

Special Hazards: During a fire, thermal decomposition can generate hazardous gases, including carbon oxides and hydrogen fluoride.[2] There is a risk of explosion if the container is heated under confinement.[2]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8] Use a water spray to cool exposed containers.[2]

Section 6: Toxicological & Physicochemical Data Reference

| Property | Value | Source |

| Boiling Point | 187-189 °C; 121 °C @ 45 mmHg | [1][4] |

| Flash Point | 93 °C (199.4 °F) | [4][10] |

| Density | 1.21 g/cm³ | [4] |

| Refractive Index | ~1.505 | [4][11] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. | [1] |

| pKa | 14.16 ± 0.20 (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

Section 7: Waste Disposal & Environmental Considerations

Chemical waste must be handled and disposed of with care to prevent environmental contamination.

-

Disposal Method: Dispose of unused material and its container at an approved waste disposal facility.[2] It may be possible to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]

-

Environmental Precautions: Do not let the product enter drains, sewers, or public waters.[2][8] Notify authorities if the product enters these systems.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. 402-63-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. ethanolresponse.com [ethanolresponse.com]

- 10. store.p212121.com [store.p212121.com]

- 11. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to 1-(3-Fluorophenyl)ethanol as a Chiral Building Block

Abstract